Cholanthrene-9,10-diol-7,8-epoxide

Description

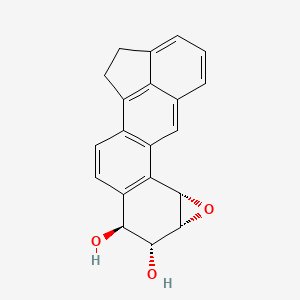

Cholanthrene-9,10-diol-7,8-epoxide is a critical metabolite of the potent carcinogen 3-methylcholanthrene-2-one (3MC-2-one). It is formed via metabolic activation through a bay-region diol epoxidation pathway, a mechanism shared with other polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene (BP) . This diol epoxide is implicated in carcinogenicity due to its ability to form DNA adducts, leading to mutations and cellular transformation. Its structural configuration—a bay-region epoxide adjacent to vicinal diol groups—enhances electrophilic reactivity, enabling covalent binding to DNA nucleophilic sites .

Properties

CAS No. |

111238-25-6 |

|---|---|

Molecular Formula |

C20H16O3 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

(6S,7R,8R,10S)-9-oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17-heptaene-6,7-diol |

InChI |

InChI=1S/C20H16O3/c21-17-13-7-6-11-12-5-4-9-2-1-3-10(15(9)12)8-14(11)16(13)19-20(23-19)18(17)22/h1-3,6-8,17-22H,4-5H2/t17-,18+,19-,20+/m0/s1 |

InChI Key |

BQXVUFNOKKHIKA-ZGXWSNOMSA-N |

SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

Isomeric SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@H]5O)O |

Canonical SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

Synonyms |

cholanthrene-9,10-diol-7,8-epoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Benzo(a)pyrene Diol Epoxides

Structural and Metabolic Similarities

Both Cholanthrene-9,10-diol-7,8-epoxide and BP-derived diol epoxides (e.g., BPDE) feature bay-region epoxides, where the epoxide group is adjacent to a diol moiety. This configuration is critical for their carcinogenicity, as it facilitates DNA adduct formation . However, stereochemical differences influence their biological activity. For example, BP diol epoxide 1 (7β,8α-dihydroxy-9β,10β-epoxide) and diol epoxide 2 (7β,8α-dihydroxy-9α,10β-epoxide) exhibit distinct mutagenic profiles due to stereoisomerism . Similarly, Cholanthrene’s diol epoxide exists as diastereomers, though specific stereochemical data remain less characterized .

Stability and Reactivity

BP diol epoxide 1 is highly unstable in aqueous media (half-life: ~30 seconds), whereas diol epoxide 2 is more stable (half-life: 6–12 minutes) . The reactivity of both compounds is driven by their electrophilic epoxide groups, though steric and electronic differences may modulate their DNA-binding efficiency .

Mutagenic and Cytotoxic Activity

BP diol epoxide 1 shows higher mutagenicity in Salmonella typhimurium strains (1.5–4× more potent than diol epoxide 2) but lower activity in mammalian V79 cells . In contrast, Cholanthrene’s metabolite is linked to carcinogenicity through indirect evidence, such as metabolic activation pathways and structural analogy to BPDE . Both compounds exhibit significant cytotoxicity in V79 cells, with BP diol epoxides 1 and 2 being >40× more cytotoxic than non-bay-region epoxides .

Carcinogenic Potential

BP diol epoxides induce malignant transformation in human bronchial epithelial cells (e.g., 16HBE) and form tumors in nude mice . This compound is implicated in the carcinogenicity of 3MC-2-one, with studies suggesting its role in DNA adduct formation and tumor initiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.